molecular formula C9H18N2O3 B1444750 (3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester CAS No. 1203566-77-1

(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Cat. No. B1444750
M. Wt: 202.25 g/mol
InChI Key: QAZVTJCOYJOJGO-RNFRBKRXSA-N
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Description

“(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also contains a carbamic acid tert-butyl ester group . The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl esters of N-protected amino acids, has been described in the literature. One method involves the use of urethane N-protected carboxyanhydrides (UNCAs). Treating UNCAs with tert-butanol results in the formation of the desired esters . Another method involves the use of a stereoselective carbonyl reductase, which was successfully applied for the efficient production of a related compound, (3R,5S)-CDHH .


Molecular Structure Analysis

The molecular structure of “(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” can be analyzed based on its molecular formula. A similar compound, tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate, has the molecular formula C9H17FN2O2 .


Chemical Reactions Analysis

The tert-butyl group in “(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” can participate in various chemical reactions. Its unique reactivity pattern is highlighted by its use in various chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” can be inferred from similar compounds. For instance, tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate has a molecular formula of C9H17FN2O2, an average mass of 204.242 Da, and a monoisotopic mass of 204.127411 Da .

Scientific Research Applications

  • Dipeptide Synthesis

    • Field : Organic Chemistry
    • Application : The tert-butyloxycarbonyl-protected amino acids are used in the synthesis of dipeptides .
    • Method : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Chemical Transformations

    • Field : Chemistry and Biology
    • Application : The tert-butyl group is used in various chemical transformations .
    • Method : The unique reactivity pattern elicited by the crowded tert-butyl group is used in chemical transformations .
    • Results : The tert-butyl group has implications in biosynthetic and biodegradation pathways .
  • Synthesis of Biologically Active Natural Products

    • Field : Organic Chemistry
    • Application : The tert-butyl group is used in the synthesis of biologically active natural products .
    • Method : The title compound is synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
    • Results : The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Muscarinic Receptor Agonists and Antagonists

    • Field : Pharmacology
    • Application : The tert-butyl group might be used in the synthesis of muscarinic receptor agonists and antagonists .
    • Method : The therapeutic benefits of achieving receptor subtype selectivity are outlined .
    • Results : Applications in the treatment of Alzheimer’s disease are discussed .
  • Chemical Transformations

    • Field : Chemistry and Biology
    • Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
    • Method : Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
    • Results : The way through to its possible application in biocatalytic processes is described .
  • Amino Acid Ionic Liquids

    • Field : Organic Chemistry
    • Application : Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .
    • Method : To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
    • Results : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Future Directions

The future directions for the study and use of “(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” could involve further exploration of its unique reactivity pattern and potential applications in chemical transformations . Additionally, the development of new synthesis methods, such as the use of a stereoselective carbonyl reductase, could also be a promising direction .

properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZVTJCOYJOJGO-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Synthesis routes and methods

Procedure details

A racemic mixture of trans-benzyl 3-(tert-butoxycarbonylamino)-4-hydroxypyrrolidine-1-carboxylate (3.36 g, 9.99 mmol) (Method 190) in MeOH (40 mL) was degassed, then 10 wt % Pd/C (3.19 g, 3.00 mmol) was added. The mixture was degassed, charged with H2, and stirred overnight. The mixture was filtered through a bed of Celite, washed with methanol, the filtrate was dried over anhydrous Na2SO4, filtered and conc. in vacuo to yield a white solid as racemic tert-butyl-4-hydroxypyrrolidin-3-ylcarbamate (2.020 g, 100%). 1 H NMR (400 MHz, MeOD) δ ppm 4.13 (dt, 1 H), 3.89-3.75 (m, 1 H), 3.35 (brs, 1 H), 3.14 (dd, 1 H), 2.93-2.73 (m, 2 H), 1.46 (s, 10 H); m/z 203.
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.19 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
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(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

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